
Ivabradine
Vue d'ensemble
Description
L’ivabradine est un médicament principalement utilisé pour la gestion symptomatique de la douleur thoracique liée au cœur et de l’insuffisance cardiaque. C’est un inhibiteur du courant pacemaker (I_f) qui réduit la fréquence cardiaque en inhibant spécifiquement le courant pacemaker dans le nœud sinusal . L’this compound est unique dans son mécanisme d’action, car elle ne présente pas de propriétés inotropes, ce qui la distingue des bêta-bloqueurs et des bloqueurs des canaux calciques .
Applications De Recherche Scientifique
Clinical Applications of Ivabradine
Heart Failure with Reduced Ejection Fraction (HFrEF)
this compound is primarily indicated for patients with HFrEF who are in sinus rhythm and have a resting heart rate of 70 beats per minute or higher. The SHIFT trial established its efficacy in reducing the risk of hospitalization for worsening heart failure and improving overall survival when added to standard therapy, including beta-blockers .
Chronic Stable Angina
In patients with chronic stable angina, this compound has been shown to improve exercise tolerance and reduce angina episodes. Studies indicate that this compound can be effective as a monotherapy or in conjunction with beta-blockers, providing significant improvements in quality of life for patients with inadequate control from traditional antianginal medications .
Acute Myocardial Infarction (AMI)
Recent meta-analyses suggest that this compound may enhance cardiac function and prognosis post-AMI. It has been associated with improved left ventricular ejection fraction (LVEF) when used alongside standard AMI treatments . However, the evidence remains limited due to small sample sizes in existing studies.
Comparative Effectiveness
A comparative effectiveness analysis highlights this compound's role against other antianginal therapies:
Medication | Primary Use | Effect on Heart Rate | Impact on Exercise Tolerance | Adverse Effects |
---|---|---|---|---|
This compound | Heart failure, angina | Decreases | Improves | Visual disturbances |
Beta-blockers | Heart failure, hypertension, angina | Decreases | Improves | Fatigue, bradycardia |
Calcium channel blockers | Angina | Variable | Improves | Edema, hypotension |
Emerging Applications
Inappropriate Sinus Tachycardia
Although not officially approved for this indication, this compound has shown promise in managing inappropriate sinus tachycardia due to its heart rate-lowering effects without significant side effects .
Potential Use in Other Conditions
Research is ongoing into the potential use of this compound in conditions such as atrial fibrillation and heart failure with preserved ejection fraction (HFpEF). Preliminary findings suggest that it may help manage heart rates effectively in these populations as well .
Case Studies and Clinical Trials
Several clinical trials have provided insights into the effectiveness of this compound:
- SHIFT Trial: Demonstrated significant reductions in hospitalizations for heart failure and improved survival rates among patients treated with this compound compared to placebo.
- Meta-Analysis on AMI: Analyzed multiple studies showing improvements in LVEF when this compound was added to standard AMI treatment protocols.
Mécanisme D'action
L’ivabradine exerce ses effets en inhibant sélectivement le courant pacemaker « amusant » (I_f) dans le nœud sinusal. Cette inhibition réduit la fréquence cardiaque sans affecter la contractilité myocardique . La cible moléculaire de l’this compound est les canaux hyperpolarisation-activés cycliques nucléotides-contrôlés (HCN), en particulier HCN4, qui sont responsables de l’activité pacemaker dans le cœur .
Analyse Biochimique
Biochemical Properties
Ivabradine interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular components of sinoatrial “funny” (f)-channels . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This results in a reduction in heart rate through a decrease in the slope of the depolarization phase of the action potential .
Cellular Effects
This compound has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Furthermore, this compound has been shown to reduce myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increase autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves selective inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This results in a lower heart rate and thus more blood flow to the myocardium . This compound specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant impact on heart rate over time . It has been associated with improved cardiac function, structure, and quality of life in patients . It is yet to demonstrate a definitive mortality benefit .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated suppressive effects on cardiac remodeling . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy . The effects of varying dosages of this compound on these outcomes have not been explicitly mentioned in the available literature.
Metabolic Pathways
This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Transport and Distribution
This compound is distributed within the body with a volume of distribution of approximately 100 L . It is 70% bound to plasma proteins . The drug is metabolized in the liver and excreted through the kidneys and feces .
Subcellular Localization
The subcellular localization of this compound is primarily at the sinoatrial node of the heart, where it inhibits the “funny” current (If), responsible for determining heart rate . The specific compartments or organelles to which this compound is directed have not been explicitly mentioned in the available literature.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ivabradine implique plusieurs étapes clés :
Substitution nucléophile : L’étape initiale implique la substitution nucléophile de la 7,8-diméthoxy-1,3,4,5-tétrahydro-benzazépin-2-one par du (3-chloro-propyl)-méthyl-tert-butyl carbamate pour générer un composé IV.
Formation d’un intermédiaire chlorhydrate : Le composé IV est ensuite converti en un intermédiaire chlorhydrate V en utilisant du chlorure d’acyle et de l’alcool.
Substitution nucléophile supplémentaire : L’intermédiaire V subit une autre substitution nucléophile avec un composé intermédiaire VI pour former le composé VII.
Réduction : Finalement, le composé VII est réduit pour obtenir l’this compound.
Méthodes de production industrielle
La production industrielle de l’this compound suit une voie de synthèse similaire, mais elle est optimisée pour des rendements et une pureté plus élevés. Le processus implique l’utilisation de solvants aprotiques polaires et de catalyseurs de transfert de phase pour améliorer l’efficacité de la réaction et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
L’ivabradine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former divers métabolites.
Réduction : La réduction des composés intermédiaires est une étape cruciale dans sa synthèse.
Substitution : Les réactions de substitution nucléophile sont fondamentales dans la synthèse de l’this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des solvants aprotiques polaires et des catalyseurs de transfert de phase sont utilisés pour faciliter la substitution nucléophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et le produit final, l’this compound .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier l’inhibition du courant pacemaker.
Biologie : L’this compound est utilisée pour étudier le rôle de la réduction de la fréquence cardiaque dans divers processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Bêta-bloqueurs : L’aténolol et le métoprolol sont des bêta-bloqueurs couramment utilisés qui réduisent la fréquence cardiaque en bloquant les récepteurs bêta-adrénergiques.
Bloqueurs des canaux calciques : L’amlodipine et le vérapamil réduisent la fréquence cardiaque en inhibant les canaux calciques.
Unicité de l’ivabradine
L’this compound est unique dans son inhibition sélective du courant I_f, ce qui lui permet de réduire la fréquence cardiaque sans les effets inotropes négatifs observés avec les bêta-bloqueurs et les bloqueurs des canaux calciques . Cela fait de l’this compound une alternative précieuse pour les patients qui ne peuvent pas tolérer ces thérapies conventionnelles .
Activité Biologique
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the HCN4 isoform in the sinoatrial node (SAN) of the heart. This compound is primarily used to manage heart rate in patients with conditions such as chronic stable angina and heart failure. Its unique mechanism of action allows it to reduce heart rate without impacting myocardial contractility or systemic vascular resistance, making it a valuable therapeutic option in cardiovascular medicine.
This compound specifically targets the funny current (I_f) , which is crucial for pacemaker activity in cardiac tissues. By blocking these channels, this compound decreases the slope of diastolic depolarization, leading to a reduction in heart rate. The drug acts as an open-channel blocker for human HCN4 channels and a closed-channel blocker for mouse HCN1 channels, demonstrating a dose-dependent inhibition pattern .
The pharmacodynamics of this compound reveal that it becomes more effective at higher heart rates, a phenomenon known as use-dependence . This characteristic makes this compound particularly useful in patients with elevated resting heart rates, as its efficacy increases with the frequency of cardiac cycles .
Cardiovascular Benefits
Research indicates that this compound not only lowers heart rate but also exhibits several beneficial effects on cardiovascular health:
- Endothelial Function : Studies have shown that this compound improves endothelial function by reducing oxidative stress and inflammation. In animal models, treatment with this compound led to decreased vascular NADPH oxidase activity and reduced monocyte chemotactic protein-1 expression .
- Atherosclerosis : this compound has been linked to reduced atherosclerotic plaque volume in ApoE-deficient mice, suggesting an anti-atherosclerotic effect mediated through its antioxidative properties .
Anti-inflammatory Effects
This compound has demonstrated immunomodulatory effects by inhibiting the migration of CD4-positive lymphocytes. This action is mediated through several intracellular pathways, including the inhibition of PI3-kinase activity and Rac1 activation, which are crucial for lymphocyte migration and inflammatory responses .
Clinical Efficacy
In clinical settings, this compound has been shown to significantly improve symptoms in patients with chronic stable angina. A study reported that 24% of patients treated with this compound experienced an improvement in angina class compared to 18.8% receiving placebo (P=0.01) .
Animal Studies
Animal studies have provided insights into the broader biological effects of this compound:
- Heart Failure Models : In various animal models, this compound administration resulted in improvements in cardiac function and reductions in myocardial fibrosis through modulation of signaling pathways such as PI3K/Akt/mTOR .
- Dosage Effects : Administering this compound at 10 mg/kg/day for 2–12 weeks led to significant enhancements in cardiac performance metrics .
Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Heart Rate Reduction | Decreases resting heart rate | Blockade of I_f channels |
Improved Endothelial Function | Enhances endothelial function; reduces oxidative stress | Decreased NADPH oxidase activity |
Anti-inflammatory Effects | Inhibits migration of CD4-positive lymphocytes | Modulation of PI3K/Akt signaling |
Atherosclerotic Plaque Volume | Reduces plaque volume in animal models | Antioxidative effects |
Cardiac Function Improvement | Enhances cardiac output and reduces myocardial fibrosis | Inhibition of fibrogenesis pathways |
Propriétés
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048240 | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155974-00-8 | |
Record name | Ivabradine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.